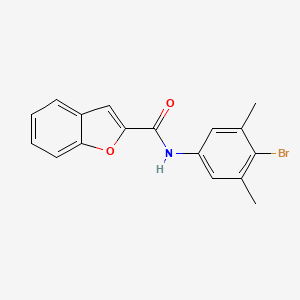
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide, also known as BDF 610, is a synthetic compound that belongs to the benzofuran family. It has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mécanisme D'action
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This compound 610 also activates the AMPK pathway, which regulates cellular energy metabolism and promotes apoptosis in cancer cells. In addition, this compound 610 has been found to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of protein degradation and cellular stress response.
Biochemical and Physiological Effects:
This compound 610 has been shown to have both biochemical and physiological effects. Biochemically, it has been found to modulate the expression of various genes and proteins involved in inflammation, cancer, and neurodegeneration. Physiologically, this compound 610 has been found to reduce inflammation, inhibit tumor growth, and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 in lab experiments is its high potency and selectivity for its target proteins. It also has good solubility in water and organic solvents, making it easy to use in various assays. However, one limitation of using this compound 610 is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610. One direction is to investigate its potential use in combination with other therapeutic agents for the treatment of cancer and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to enhance its bioavailability and reduce its toxicity. Furthermore, the development of this compound 610 derivatives with improved potency and selectivity is also an area of interest for future research.
Conclusion:
This compound 610 is a promising therapeutic agent that has shown potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound 610 is focused on optimizing its pharmacokinetic properties and developing derivatives with improved potency and selectivity.
Méthodes De Synthèse
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 can be synthesized through a multi-step process that involves the reaction of 4-bromo-3,5-dimethylphenylamine with 2-bromo-1-(4-bromo-3,5-dimethylphenyl)ethanone, followed by a cyclization reaction with potassium carbonate and 1,2-dibromoethane. The final step involves the reaction of the resulting intermediate with benzofuran-2-carboxylic acid. The synthesis method has been optimized to yield high purity and yield of this compound 610.
Applications De Recherche Scientifique
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide 610 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound 610 has also been investigated for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative stress and reduce inflammation.
Propriétés
IUPAC Name |
N-(4-bromo-3,5-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-10-7-13(8-11(2)16(10)18)19-17(20)15-9-12-5-3-4-6-14(12)21-15/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSPUGOSRNHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)
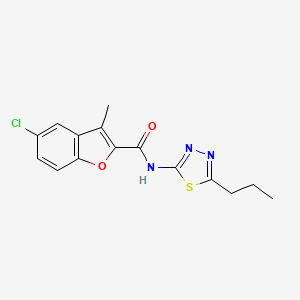

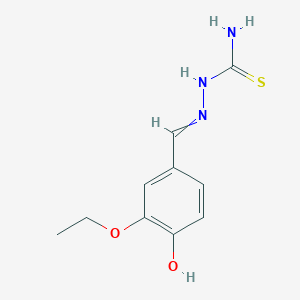
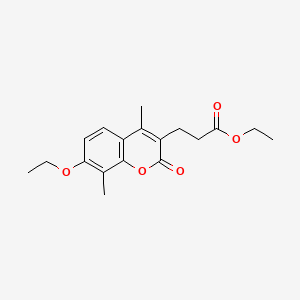
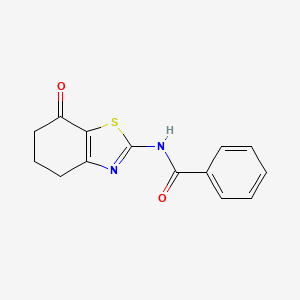
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)

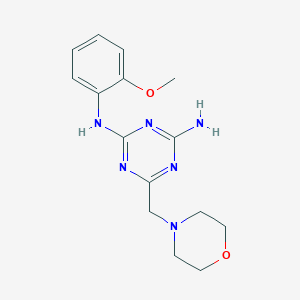
![N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)
